2,4-Dichloro-1-(sulfinylamino)benzene
Description
2,4-Dichloro-1-(sulfinylamino)benzene (molecular formula: C₆H₄ClNOS) is a chlorinated aromatic compound featuring a sulfinylamino (-N=S=O) functional group at the 1-position and chlorine substituents at the 2- and 4-positions of the benzene ring. Its SMILES notation is C1=CC(=CC=C1N=S=O)Cl, and its InChIKey is GTKDDSPQJMLGOM-UHFFFAOYSA-N . The sulfinylamino group confers unique reactivity, particularly in nucleophilic and electrophilic substitution reactions, while the chlorine substituents enhance electron-withdrawing effects, influencing stability and environmental persistence.
Properties
IUPAC Name |
2,4-dichloro-1-(sulfinylamino)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NOS/c7-4-1-2-6(9-11-10)5(8)3-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVDLEDRUFFYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=S=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-1-(sulfinylamino)benzene is a compound of interest in various fields, including medicinal chemistry and environmental science. Its biological activity has been studied for potential applications in drug development and understanding its toxicological effects. This article details the compound's biological activity, including mechanisms of action, toxicity, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C7H6Cl2NOS
- CAS Number : 21250-19-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfinylamino group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in enzyme activity and receptor signaling pathways.
Biological Activity Overview
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacteria and fungi. Its mechanism involves disrupting cell membrane integrity and inhibiting essential metabolic pathways.
- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. It has shown efficacy in vitro against several cancer cell lines.
- Toxicity : The compound's toxicity profile reveals significant concerns. Chronic exposure has been linked to hepatotoxicity and carcinogenic effects in animal models. Notably, studies indicate a dose-dependent increase in liver tumors in rodents exposed to high concentrations over prolonged periods .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating strong antibacterial properties.
Case Study 2: Anticancer Activity
In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability (up to 70% at 50 µM concentration). Mechanistic studies suggested that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release into the cytosol.
Case Study 3: Toxicological Assessment
A chronic toxicity study conducted on male and female mice reported a significant increase in hepatocellular adenomas at doses exceeding 3000 ppm. The study highlighted that prolonged exposure resulted in decreased survival rates and increased body weight loss compared to control groups .
Toxicological Data Summary
| Study Type | Organism | Dose (ppm) | Observed Effects |
|---|---|---|---|
| Chronic Toxicity | Mice | 3000 | Increased incidence of liver tumors |
| Antimicrobial Efficacy | Bacterial Strains | 32 - 16 | Inhibition of bacterial growth |
| Anticancer Activity | MCF-7 Cells | 50 µM | Induction of apoptosis |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs of 2,4-dichloro-1-(sulfinylamino)benzene, highlighting substituents, functional groups, and physical properties:
Key Observations :
- Substituent Effects : Replacement of chlorine with methyl groups (e.g., 2,4-dimethyl analog) reduces molecular weight and polarity, likely lowering boiling points compared to chlorinated derivatives .
- Functional Group Impact: Sulfonyl (-SO₂-) groups (e.g., in 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene) increase molecular weight and stability compared to sulfinylamino (-N=S=O) analogs .
- Regulatory Status: Nitrofen, a phenoxy derivative with a nitro group, was banned due to carcinogenicity and reproductive toxicity, underscoring the risks of nitro-aromatic substituents .
Toxicity and Regulatory Considerations
- Nitrofen: Classified as a Category 2 carcinogen and reproductive toxin, nitrofen’s ban highlights the hazards of combining chlorinated aromatic cores with nitro groups .
- Sulfinylamino vs. Sulfonyl Derivatives: Sulfinamides (-N=S=O) are generally less stable than sulfonamides (-SO₂-NR₂), which may influence the toxicity and handling requirements of this compound compared to its sulfonyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
